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Compound of Interest

Compound Name: 3-Fluoro-5-azaindole
CAS No.: 1352395-99-3
Cat. No.: B3233266
Get Quote
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Executive Summary

This application note details the utility, synthesis, and screening protocols for 3-Fluoro-5-
azaindole (3-fluoro-1H-pyrrolo[3,2-c]pyridine) as a high-value scaffold in Fragment-Based Drug
Discovery (FBDD).

While the 7-azaindole scaffold is ubiquitous in kinase research, the 5-azaindole isomer offers a
distinct vector for chemical space exploration, particularly for targets requiring alternative
hydrogen bond donor/acceptor geometries. The incorporation of a fluorine atom at the C3
position serves a dual purpose: it acts as a sensitive

F NMR spy label for ligand-observed screening and modulates the electronic properties of the
pyrrole ring, potentially enhancing metabolic stability against oxidative metabolism at the
otherwise reactive C3 site.

Physicochemical Profile & Rationale

The 3-fluoro-5-azaindole fragment adheres strictly to the "Rule of Three" (Ro3) for fragments,
ensuring that subsequent elaboration (hit-to-lead) does not violate drug-like property
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thresholds.
Table 1: Physicochemical Properties
Property Value Rationale for FBDD
Leaves significant mass
Molecular Weight 136.13 Da "headroom"” for elaboration
(<300 Da).
Ideal lipophilicity range;
cLogP ~1.2-15 ensures solubility in aqueous
buffers for NMR/SPR.
Critical for Hinge Binding (e.qg.,
H-Bond Donors (HBD) 1 (N1-H) )
Kinase ATP pocket).
N5 provides a unigue vector
H-Bond Acceptors (HBA) 2 (N5, F) ]
compared to N7-azaindole.
PSA (Polar Surface Area) ~28 A2 High permeability potential.
Distinct chemical shift window,
F NMR Shift ~-165 ppm avoiding overlap with

trifluoromethyl standards.

Structural Advantages[1][2][3]

¢ Bioisosterism: The 5-azaindole core is an isostere of the indole ring (found in tryptophan)
and purine (found in ATP), making it a "privileged scaffold" for kinases and GPCRs.

e Fluorine at C3:

o Electronic Modulation: Fluorine is highly electronegative, lowering the pKa of the pyrrole
NH, potentially strengthening hydrogen bonds with backbone carbonyls in protein targets.

o Metabolic Blocking: The C3 position of indoles is prone to oxidation (e.g., by P450s).
Fluorine substitution blocks this metabolic soft spot.
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Experimental Protocol: Synthesis of 3-Fluoro-5-
azaindole

While 3-fluoro-5-azaindole is commercially available, in-house synthesis allows for the
introduction of isotopic labels or specific derivatives. The most robust method involves
electrophilic fluorination of the parent 5-azaindole.

Reagents
» Starting Material: 5-Azaindole (1H-pyrrolo[3,2-c]pyridine).

¢ Fluorinating Agent: Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane
bis(tetrafluoroborate)).

¢ Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Synthesis

o Preparation: Dissolve 5-azaindole (1.0 eq) in anhydrous MeCN (0.1 M concentration) under
an inert atmosphere (

).

» Addition: Cool the solution to 0°C. Add Selectfluor™ (1.1 eq) portion-wise over 15 minutes to
control the exotherm.

o Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4—6 hours. Monitor
via LC-MS (Target Mass: 137.1 M+H).

o Workup: Dilute with ethyl acetate and wash with saturated

(aq) to neutralize HF byproducts.

« Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (SiO2, 0-10% MeOH in DCM).

* Yield: Typical yields range from 60-75%.
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Electrophilic Fluorination

Selectfluor™

(1.1 eq)
MeCN OOC. . C3-Cationic - H+, - TEDA > 3-Fluoro-5-azaindole
5-Azaindole ——————% Intermediate (CTH5FN2)
(C7HBN2)

Click to download full resolution via product page

Caption: Electrophilic fluorination pathway using Selectfluor to install the fluorine atom at the
C3 position.

Screening Protocol: Ligand-Observed F NMR

The primary screening method for this fragment is

F NMR CPMG (Carr-Purcell-Meiboom-Gill) relaxation dispersion. This technique detects
binding by observing the reduction in the transverse relaxation time (

) of the ligand when it interacts with a large protein target.

Rationale

» No Protein Background: Proteins do not contain fluorine (unless labeled), resulting in a clean
baseline.

e Sensitivity:

F has 83% the sensitivity of
H and 100% natural abundance.

o Speed: Mixtures of 10-20 fluorinated fragments can be screened simultaneously if chemical
shifts are non-overlapping.

Materials
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e Instrument: 600 MHz NMR with a
F-capable probe (e.g., Bruker QCI-F).
o Buffer: 50 mM Phosphate/Tris, 100 mM NaCl, 10%

(lock), pH 7.4.

o Protein: Target kinase (e.g., JAK, BRAF) at 10-20 uM.

e Ligand: 3-Fluoro-5-azaindole (and cocktail members) at 200-400 M.
Experimental Workflow
o Reference Spectrum (

): Acquire a 1D
F NMR spectrum of the fragment cocktail without protein.

o Parameter: Relaxation delay (
) = 2s; Scans = 64-128.
e CPMG Experiment (

): Acquire the CPMG spectrum with protein.

o Pulse Sequence: Standard CPMG train (e.g., cpomgld in Bruker TopSpin).
o T2 Filter: Apply a

filter of 50—200 ms. Large proteins tumble slowly; bound ligands will relax faster and their
signal will be attenuated or disappear during the delay.

o Competition Assay (Validation): If a "hit" (signal reduction) is observed, add a known high-
affinity inhibitor (competitor).

o Result: If the fragment binds to the active site, the competitor will displace it, restoring the
sharp, intense
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F signal (Signal Recovery).

Data Interpretation[6][7][8][9][10]

o Hit: >30% reduction in peak intensity in the presence of protein compared to the reference.
o Binder: Line broadening (increase in FWHM) indicates intermediate exchange.

 Artifact: Chemical shift change without broadening may indicate non-specific change in pH or

viscosity, though in

F this is often a sign of specific environmental change (Slow Exchange).
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Caption: FBDD workflow for 3-Fluoro-5-azaindole, moving from library screening via 19F NMR
to structural validation and chemical elaboration.
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Elaboration Strategy (Hit-to-Lead)

Once 3-fluoro-5-azaindole is confirmed as a binder, the fragment must be "grown" to increase
affinity. The scaffold offers distinct vectors for elaboration:

o N1-Alkylation: The pyrrole nitrogen is a nucleophile. Alkylation here usually projects into the
solvent-exposed region or towards the ribose pocket of kinases.

o C2-Functionalization: Lithiation at C2 followed by reaction with electrophiles (or C-H
activation) allows growth along the hinge region.

e C6-Coupling: If a halogen is introduced at C6 (e.qg., starting with 6-chloro-3-fluoro-5-
azaindole), Suzuki-Miyaura coupling can extend the molecule into the "back pocket" or
"gatekeeper"” region of the kinase.

Target Interaction Model (Kinase Hinge)

The 5-azaindole scaffold typically binds to the kinase hinge region via:
o Acceptor: N5 (Pyridine nitrogen) accepts a proton from the backbone NH.

o Donor: N1 (Pyrrole nitrogen) donates a proton to the backbone Carbonyl.

3-Fluoro-5-azaindole

c g g F3 (Electronic/S
Kinase Hinge Region { .

Backbone NH
(Donor)

Backbone C=0
(Acceptor)

Click to download full resolution via product page
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Caption: Predicted binding mode of 5-azaindole scaffold to a generic kinase hinge region,
highlighting the Donor-Acceptor motif.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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